Kynostatin 272 - 147318-81-8

Kynostatin 272

Catalog Number: EVT-272246
CAS Number: 147318-81-8
Molecular Formula: C33H41N5O6S2
Molecular Weight: 667.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kynostatin 272 is a peptide.
KNI-272 is a synthetic peptide-based antiviral agent. As a peptidomimetic substrate containing an unnatural amino acid, allophenylnorstatine, KNI-272 selectively binds to and inhibits the human immunodeficiency virus (HIV) 1 and 2 proteases, thereby preventing cleavage of the gag-pol viral polyprotein and resulting in the release of immature, noninfectious virions. (NCI04)
Overview

Kynostatin 272 is a highly selective and potent inhibitor of the human immunodeficiency virus (HIV) protease, designed to mimic the transition state of peptide bond hydrolysis. It plays a crucial role in the treatment of acquired immunodeficiency syndrome (AIDS) by targeting the HIV protease, an enzyme essential for viral maturation and replication. Kynostatin 272 is classified as a peptidomimetic compound, meaning it mimics the structure and function of peptides.

Source and Classification

Kynostatin 272 was synthesized based on the structural characteristics of HIV protease substrates. It belongs to a class of compounds known as transition-state analogs, which are designed to resemble the transition state of enzymatic reactions. The compound has been shown to exhibit high antiviral activity against both AZT-sensitive and -insensitive clinical isolates of HIV-1 as well as HIV-2, with a low cytotoxicity profile .

Synthesis Analysis

The synthesis of Kynostatin 272 involves several key steps:

  1. Starting Materials: The synthesis begins with known chiral starting materials that dictate the absolute stereochemistry of the final product.
  2. Solid Phase Method: The initial peptides are synthesized using solid-phase peptide synthesis techniques, allowing for precise control over the sequence and composition.
  3. Chemical Ligation: The compound is further refined through thioester chemical ligation methods, which facilitate the formation of specific peptide bonds.
  4. Crystallization: After synthesis, Kynostatin 272 is crystallized from a solution containing hexylene glycol and water, allowing for structural analysis via X-ray crystallography .

The final product is characterized by its conformationally constrained structure, which enhances its binding affinity to HIV protease.

Molecular Structure Analysis

The molecular structure of Kynostatin 272 has been elucidated using high-resolution X-ray and neutron diffraction techniques. The compound features a unique arrangement that allows it to effectively interact with the active site of HIV protease. Key structural data include:

  • Tertiary Structure: The three-dimensional conformation includes multiple hydrogen bonds with critical aspartic acid residues in the active site.
  • Hydrogen Atom Positioning: Neutron crystallography has provided insights into the positioning of hydrogen atoms within the enzyme-inhibitor complex, revealing important information about protonation states .
Chemical Reactions Analysis

Kynostatin 272 undergoes specific interactions with HIV protease that are crucial for its inhibitory action:

  1. Binding Mechanism: The compound binds tightly to the active site of HIV protease, mimicking the transition state of substrate cleavage.
  2. Enzyme Inhibition: By occupying the active site, Kynostatin 272 prevents substrate access, thus inhibiting viral replication .
  3. Thermodynamic Properties: The binding process is primarily enthalpy-driven due to the burial of hydrophobic regions and interactions with water molecules .
Mechanism of Action

The mechanism by which Kynostatin 272 exerts its antiviral effects involves several steps:

  1. Transition-State Mimicry: The compound mimics the transition state during peptide bond hydrolysis, leading to effective inhibition of enzyme activity.
  2. Interaction with Aspartic Acid Residues: Kynostatin 272 forms critical interactions with aspartic acid residues in the active site, influencing their protonation states and catalytic efficiency .
  3. Inhibition Profile: With a Ki value of 0.0055 nM, Kynostatin 272 demonstrates exceptional potency against HIV protease .
Physical and Chemical Properties Analysis

Kynostatin 272 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is consistent with typical peptidomimetic compounds.
  • Solubility: It shows favorable solubility characteristics in various solvents used during synthesis and crystallization processes.
  • Stability: Kynostatin 272 remains stable under physiological conditions, making it suitable for therapeutic applications .
Applications

Kynostatin 272 has significant scientific uses in:

  • Antiviral Research: It serves as a model compound for developing new HIV protease inhibitors.
  • Drug Design: Insights gained from studying Kynostatin 272 contribute to rational drug design efforts aimed at combating HIV/AIDS.
  • Structural Biology: The compound's crystal structures provide valuable information for understanding enzyme-inhibitor interactions at an atomic level .
Molecular Design & Synthesis of Kynostatin 272

Rational Drug Design Strategies for Tripeptide-Based HIV-1 Protease Inhibitors

Kynostatin 272 (KNI-272) exemplifies structure-based drug design targeting HIV-1 protease, an essential enzyme for viral maturation. This dipeptide mimetic incorporates the transition-state analog allophenylnorstatine (Apns) with a hydroxymethylcarbonyl (HMC) isostere, enabling potent inhibition through precise mimicry of the protease's tetrahedral transition state during substrate cleavage. The design specifically addresses catalytic mechanism asymmetry revealed by neutron crystallography, which demonstrated that Asp25 is protonated while Asp125 is deprotonated in the enzyme-inhibitor complex [1]. This asymmetry facilitates key hydrogen bonds: the proton on Asp25 bonds to the Apns carbonyl oxygen (distance: ~1.8–1.9 Å), while deprotonated Asp125 interacts with the hydroxyl proton of the HMC moiety [1] [10].

Rational modifications focused on enhancing binding to mutable protease active sites. The flexible P2' moiety (4-morpholinecarbonyl) was engineered to maintain potency against multidrug-resistant strains by accommodating mutations through conformational adaptability. This design principle proved critical, as KNI-272 exhibited <2-fold change in IC50 against clinical isolates resistant to 9–11 antiretroviral drugs [10]. The inhibitor's picomolar affinity arises from enthalpy-driven binding, partially mediated by three structural water molecules bridging interactions between the inhibitor and protease flaps [1].

Table 1: Key Structural Interactions of KNI-272 with HIV-1 Protease

Interaction TypeResidue/GroupBond Distance (Å)Functional Role
Hydrogen bondAsp25 Oδ23.0 [3.1]Proton donation to Apns carbonyl
Hydrogen bondAsp125 Oδ12.7Accepts HMC hydroxyl proton
Hydrophobic contactFlap residuesN/AStabilizes Apns phenyl group
Water-mediatedFlap backboneN/ABridges inhibitor-enzyme hydrogen bonds

Stereochemical Optimization of Allophenylnorstatine-Thioproline Linkages

The Apns-Thioproline (Thp) linkage in KNI-272 underwent rigorous stereochemical refinement to optimize binding geometry and proteolytic stability. X-ray crystallography at 1.4-Å resolution revealed that the (S)-configuration at the Apns α-carbon positions the hydroxymethyl group for simultaneous hydrogen bonding with both catalytic aspartates, while the (S)-Thp moiety constrains the peptide backbone into a type II β-turn [3]. This conformation aligns the inhibitor's carbonyl groups for optimal hydrogen bonding with Gly27 and Gly127 backbone amides, reducing entropic penalty upon binding [1] [3].

Comparative analysis of diastereomeric analogs demonstrated that inversion at either stereocenter increased Ki values by >50-fold. The stereospecific synthesis ensured the thioproline ring occupied the S1' subsite with the sulfur atom positioned away from nucleophilic residues, preventing oxidative inactivation. Molecular dynamics simulations confirmed that the optimized (S,S)-configuration minimized steric clashes with Val82 and Ile84 in the protease flaps—residues frequently mutated in drug-resistant strains [3] [10].

Comparative Analysis of Synthetic Pathways: Enzymatic vs. Chemical Approaches

The synthesis of KNI-272 intermediates presents a compelling case study in route selection efficiency. Traditional chemical synthesis employs a 12-step linear sequence featuring repetitive protection/deprotection cycles, yielding the Apns-Thp dipeptide core in ≤15% overall yield. Key limitations include epimerization risks during amino acid activations and high solvent consumption in chromatographic purifications [3] [4].

Table 2: Enzymatic vs. Chemical Synthesis of KNI-272 Key Intermediate

ParameterChemical SynthesisEnzymatic Approach
Number of steps124
Overall yield≤15%≥42%
StereoselectivityModerate (requires chiral auxiliaries)High (enzyme-controlled)
Protecting groupsBoc/Cbz (multiple cycles)Minimal
Solvent intensityHigh (L/kg)Low (aqueous buffer)
ByproductsHalogenated, metallicBiodegradable

Emerging hybrid strategies integrate enzymatic catalysis at stereochemically sensitive junctions. Retrosynthetic algorithms identified ketoreductase-catalyzed asymmetric reduction of a β-keto ester to install the Apns (S)-alcohol with >99% ee, replacing four chemical steps involving chiral resolution [4]. Computational pathway prioritization (using Tanimoto coefficient and group contribution scoring) demonstrated that enzymatic reductive amination between Apns and decahydroisoquinoline carboxylate (DIQ) improved atom economy by 31% while eliminating diastereomer separation [4] [8]. Despite these advantages, enzymatic approaches remain constrained by limited template diversity—only 7,984 enzymatic reaction templates versus 163,723 chemical transformations in current databases [4].

Role of Tert-Butoxycarbonyl Protecting Groups in Intermediate Synthesis

tert-Butoxycarbonyl (Boc) protection proved indispensable for amine functionality management during KNI-272 assembly. The Boc group's orthogonal stability profile allowed sequential deprotection in the presence of acid-labile tert-butyl esters and base-sensitive thioproline rings. Protection of the Apns α-amine employed di-tert-butyl dicarbonate (Boc2O) under catalyst-free aqueous conditions (0°C → RT, 2h), achieving >95% yield without epimerization or oxazolidinone formation—a critical advantage over anhydrous methods requiring DMAP catalysis [5] [9].

Boc deprotection strategically employed trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C to minimize tert-butyl cation-mediated alkylation. Scavengers (thioanisole or anisole) quenched electrophilic byproducts during deprotection of the DIQ amine, preserving the thioproline's heterocyclic integrity [5] [9]. Alternative methods like trimethylsilyl iodide (TMSI) deprotection enabled chemoselective Boc removal in the presence of tert-butyl esters, proceeding through silyl carbamate intermediates that undergo methanolysis and decarboxylation [5]. This selectivity proved essential for late-stage diversification of the P2' morpholine moiety without global deprotection.

Table 3: Boc Protection/Deprotection Strategies in KNI-272 Synthesis

StageReagentConditionsYieldSelectivity Advantage
Apns amine protectionBoc2O in H2O0°C→RT, NaOH, 2h95%No oxazolidinone formation
DIQ amine protectionBoc2O in MeCNDMAP, RT, 1h97%Tolerates acidic α-protons
Global deprotectionTFA/CH2Cl2 (1:1)0°C, 30 min90%Scavengers prevent alkylation
Chemoselective deprotectionTMSI/MeOH-20°C→RT, 3h88%Preserves tert-butyl esters

Properties

CAS Number

147318-81-8

Product Name

Kynostatin 272

IUPAC Name

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide

Molecular Formula

C33H41N5O6S2

Molecular Weight

667.8 g/mol

InChI

InChI=1S/C33H41N5O6S2/c1-33(2,3)37-31(42)26-19-46-20-38(26)32(43)29(40)24(15-21-9-6-5-7-10-21)36-30(41)25(18-45-4)35-28(39)17-44-27-12-8-11-22-16-34-14-13-23(22)27/h5-14,16,24-26,29,40H,15,17-20H2,1-4H3,(H,35,39)(H,36,41)(H,37,42)/t24-,25-,26-,29-/m0/s1

InChI Key

NJBBLOIWMSYVCQ-VZTVMPNDSA-N

SMILES

CC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O

Solubility

Soluble in DMSO

Synonyms

Kynostatin-272; Kynostatin 272; Kynostatin272; KNI-272; NSC-651714; KNI272; NSC651714; DRG-0219; DRG 0219; DRG0219.

Canonical SMILES

CC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CSCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.